molecular formula C7H4Br2F2 B1532532 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene CAS No. 1260863-32-8

1-Bromo-5-(bromomethyl)-2,4-difluorobenzene

Cat. No. B1532532
M. Wt: 285.91 g/mol
InChI Key: ZDDAQRRPJYSSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethylated and difluorinated benzene compounds are generally used in organic synthesis due to their reactivity. They often serve as intermediates in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecule likely has a benzene ring as the core structure, with bromomethyl and difluoride functional groups attached at specific positions .


Chemical Reactions Analysis

The bromomethyl and difluoride groups are likely to be reactive. They could undergo various chemical reactions, such as substitution or elimination, under appropriate conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-5-(bromomethyl)-2,4-difluorobenzene” would depend on its exact molecular structure. Generally, brominated and fluorinated organic compounds are relatively stable and have low reactivity .

Scientific Research Applications

Polymer Synthesis

1-Bromo-5-(bromomethyl)-2,4-difluorobenzene is employed in the synthesis of polymers. For instance, Uhrich et al. (1992) discussed the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to the formation of hyperbranched polymers with molecular weights exceeding 10^5. These polymers, containing a significant number of phenolic hydroxyl groups, can be readily modified through acylation, benzylation, or silylation, showcasing the versatility of such halogenated compounds in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Molecular Scaffolds

Compounds similar to 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene serve as essential scaffolds for constructing molecular receptors. Wallace et al. (2005) detailed the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from halosubstituted benzene derivatives, highlighting their utility as versatile molecular frameworks. Such compounds are pivotal in the development of various molecular structures due to their functionalizability and structural diversity (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

Organic Synthesis Intermediates

The synthesis and functionalization of benzene derivatives, including those related to 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene, are critical in organic chemistry for producing various synthetically valuable compounds. Diemer, Leroux, and Colobert (2011) explored the synthesis of 1,2-dibromobenzenes, demonstrating their importance as precursors in reactions leading to complex organic molecules. These methods enrich the toolbox available for chemists, enabling the construction of a wide range of organic compounds with potential applications in materials science, pharmaceuticals, and more (Diemer, Leroux, & Colobert, 2011).

Safety And Hazards

As with all chemicals, handling “1-Bromo-5-(bromomethyl)-2,4-difluorobenzene” would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The use of “1-Bromo-5-(bromomethyl)-2,4-difluorobenzene” in future research or applications would depend on its specific properties and reactivity. It could potentially be used in the synthesis of new organic compounds or materials .

properties

IUPAC Name

1-bromo-5-(bromomethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDAQRRPJYSSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-(bromomethyl)-2,4-difluorobenzene

CAS RN

1260863-32-8
Record name 1-bromo-5-(bromomethyl)-2,4-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene
Reactant of Route 4
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-5-(bromomethyl)-2,4-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.